molecular formula C29H23N3O8S B11970024 Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11970024
M. Wt: 573.6 g/mol
InChI Key: HZPMGZMPJCECPD-BUVRLJJBSA-N
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Description

Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan and nitrophenyl groups: These groups can be introduced via condensation reactions using suitable aldehydes or ketones.

    Acetylation of the phenyl group: This step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA interaction: The compound may interact with genetic material, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

    Similar Compounds: Compounds with similar structures include other thiazolopyrimidines with different substituents on the phenyl, furan, or pyrimidine rings.

    Uniqueness: The unique combination of functional groups in this compound may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C29H23N3O8S

Molecular Weight

573.6 g/mol

IUPAC Name

ethyl (2E)-5-(4-acetyloxyphenyl)-7-methyl-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H23N3O8S/c1-4-38-28(35)25-16(2)30-29-31(26(25)18-8-10-21(11-9-18)39-17(3)33)27(34)24(41-29)15-22-12-13-23(40-22)19-6-5-7-20(14-19)32(36)37/h5-15,26H,4H2,1-3H3/b24-15+

InChI Key

HZPMGZMPJCECPD-BUVRLJJBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])S2)C

Origin of Product

United States

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